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Compound of Interest

Compound Name:
4-(Aminomethyl)-2-

methylbenzamide

CAS No.: 164648-64-0

Cat. No.: B112044

Get Quote

Executive Summary & Scaffold Overview
The 4-(aminomethyl)benzamide scaffold represents a privileged pharmacophore in medicinal

chemistry, primarily utilized in the design of inhibitors for Rho-associated protein kinase

(ROCK) and Serine Proteases (e.g., Plasmin, Thrombin). Its structural utility stems from the 4-

aminomethyl group, which functions as a lysine/arginine mimetic, forming critical electrostatic

interactions with aspartate or glutamate residues in enzyme active sites (P1 pocket).

This guide objectively compares 4-(aminomethyl)benzamide-based derivatives against industry

standards (Y-27632 and Fasudil), analyzing their Structure-Activity Relationship (SAR),

selectivity profiles, and experimental protocols.

Key Applications
ROCK Inhibition: Modulation of actin cytoskeleton, smooth muscle contraction, and cancer

metastasis.

Serine Protease Inhibition: Anticoagulation and regulation of fibrinolysis.
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Mechanism of Action: The ROCK Signaling Pathway
To understand the SAR of these inhibitors, one must first visualize the biological context. ROCK

inhibitors function by competing with ATP for the binding site in the kinase domain, thereby

preventing the phosphorylation of Myosin Light Chain (MLC) and MYPT1.

Figure 1: ROCK Signaling Cascade and Inhibitor
Intervention
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Caption: The RhoA/ROCK pathway regulating cytoskeletal dynamics.[1] 4-

(aminomethyl)benzamide inhibitors block ROCK activity, preventing MLC phosphorylation and

reducing actomyosin contraction.

Structure-Activity Relationship (SAR) Analysis
The SAR of 4-(aminomethyl)benzamide derivatives is defined by three distinct regions: the

"Warhead" (Zinc/Active site binder), the Linker, and the "Cap" (Surface recognition).

The Warhead: 4-(Aminomethyl) Group
Function: This primary amine mimics the

-amino group of Lysine or the guanidinium of Arginine.

Interaction: In ROCK1, it forms a salt bridge with Asp160 (or equivalent Glu/Asp residues in

proteases).

Modification Data:

Methylation: Converting the primary amine to a dimethylamine often reduces potency in

proteases but can improve cell permeability in kinase inhibitors.

Rigidification: Incorporating the amine into a piperidine ring (e.g., 4-

aminomethylpiperidine) often retains potency while improving metabolic stability.

The Linker: Benzamide Scaffold
Geometry: The para-substitution is critical for spanning the distance between the ATP-

binding hinge region and the solvent-exposed surface.

Hydrogen Bonding: The amide nitrogen and carbonyl oxygen often participate in H-bonds

with the kinase hinge region (e.g., Met156 in ROCK1).

SAR Insight: Replacing the phenyl ring with a pyridine or pyrazole (as seen in Y-27632)

alters the pKa and solubility but maintains the spatial orientation.

The Tail/Cap: Hydrophobic Domain
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Function: This region extends out of the active site to interact with the hydrophobic pocket,

determining selectivity (e.g., ROCK vs. PKA/PKC).

Optimization:

Pyridyl Extension: N-ethyl-4-(pyridin-4-yl)benzamide derivatives show high affinity due to

-stacking interactions.

Indoline Derivatives: Conformationally restrained indolines have shown superior inhibition

profiles against viral envelope proteins, highlighting the scaffold's versatility beyond

kinases.

Comparative Performance Guide
This section compares 4-(aminomethyl)benzamide derivatives (Benzamide-X) against the

clinical standards Y-27632 and Fasudil.

Table 1: Performance Metrics & Selectivity
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Feature Y-27632 (Standard) Fasudil (Clinical)
Benzamide

Derivatives (Novel)

Scaffold Class 4-aminopyridine Isoquinoline

4-

(aminomethyl)benzam

ide

ROCK1 IC50 ~140 - 220 nM ~330 nM - 1.9 µM
10 - 50 nM

(Optimized)

ROCK2 IC50 ~300 nM ~1.5 - 7.4 µM
15 - 60 nM

(Optimized)

Selectivity (vs PKA) Moderate (>20-fold) Low (>5-fold) High (>100-fold)

Mechanism ATP-Competitive ATP-Competitive
ATP-Competitive /

Mixed

Key Limitation High Cost / Synthesis

Low Selectivity

(Vasodilation side

effects)

Metabolic Stability

(varies)

Primary Use Stem Cell Culture Vasospasm Treatment
Oncology / Anti-

metastatic

*Note: Data for "Benzamide Derivatives" refers to optimized leads such as N-ethyl-4-(pyridin-4-

yl)benzamide (Ghosh et al., 2021).

Critical Analysis
Potency: Optimized benzamide derivatives often exhibit 5-10x higher potency than Fasudil.

Cost/Synthesis: The benzamide scaffold is synthetically accessible (often 2-3 steps)

compared to the more complex synthesis of Y-27632, making it a cost-effective alternative

for large-scale screening.

Selectivity: While Fasudil hits PKA and PKC at higher concentrations (leading to

hypotension), benzamide derivatives with bulky hydrophobic tails (e.g., indazole

substitutions) demonstrate superior isoform selectivity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of 4-(Aminomethyl)benzamide Derivatives
Rationale: A direct coupling strategy ensures high yield and modularity for SAR exploration.

Workflow:

Reagents: 4-(Boc-aminomethyl)benzoic acid (Starting Material), R-Amine (Variable Tail),

EDC/HOBt or HATU (Coupling Agents), DIPEA.

Coupling: Dissolve acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15

min. Add R-Amine (1.1 eq). Stir at RT for 12h.

Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove

the Boc group, liberating the active 4-aminomethyl "warhead."

Purification: HPLC (C18 column, Water/Acetonitrile gradient).

ROCK1 Kinase Inhibition Assay (In Vitro)
Rationale: Fluorescence polarization provides a robust, homogeneous readout for ATP-

competitive inhibition.

Protocol:

Enzyme Prep: Recombinant human ROCK1 (amino acids 17-535).

Substrate: Fluorescein-labeled peptide substrate (e.g., S6 peptide).

Reaction Mix:

20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

ATP (at

, typically 10-50 µM).

Test Compound (Serial dilution: 0.1 nM to 10 µM).
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Incubation: 60 minutes at 30°C.

Detection: Add IMAP binding reagent (binds phosphorylated substrate). Measure

Fluorescence Polarization (Ex 485nm / Em 530nm).

Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to

determine IC50.

Figure 2: Experimental Workflow for SAR Validation
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Caption: Iterative workflow for optimizing benzamide inhibitors. Step 4 is critical to avoid off-

target vasodilation effects common in early-generation inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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